Camelliatannin A

Structural elucidation Complex tannin chemistry ROESY spectroscopy

Camelliatannin A (CAS 138256-93-6) is a complex tannin classified under the organic compounds known as complex tannins, comprising a C-glucosidic ellagitannin moiety covalently linked to an (−)-epicatechin unit. It was first isolated and structurally elucidated from leaves of Camellia japonica L.

Molecular Formula C49H36O27
Molecular Weight 1056.8 g/mol
CAS No. 138256-93-6
Cat. No. B1257706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCamelliatannin A
CAS138256-93-6
Synonymscamelliatannin A
Molecular FormulaC49H36O27
Molecular Weight1056.8 g/mol
Structural Identifiers
SMILESC1C(C(OC2=C1C(=CC(=C2C3C4C(OC(=O)C5=CC(=C(C(=C5C6=C(C3=C(C(=C6O)O)O)C(=O)O4)O)O)O)C7C(COC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O7)O)O)O)O)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O
InChIInChI=1S/C49H36O27/c50-15-2-1-10(3-17(15)52)41-22(57)4-11-16(51)8-18(53)27(42(11)73-41)30-29-31-28(38(65)40(67)39(29)66)26-14(7-21(56)34(61)37(26)64)48(70)76-45(44(30)75-49(31)71)43-23(58)9-72-46(68)12-5-19(54)32(59)35(62)24(12)25-13(47(69)74-43)6-20(55)33(60)36(25)63/h1-3,5-8,22-23,30,41,43-45,50-67H,4,9H2
InChIKeyVFRPPNXPLILJQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Camelliatannin A Procurement Guide: Structural Identity, Analytical Reference Standards, and Comparator Differentiation


Camelliatannin A (CAS 138256-93-6) is a complex tannin classified under the organic compounds known as complex tannins, comprising a C-glucosidic ellagitannin moiety covalently linked to an (−)-epicatechin unit [1]. It was first isolated and structurally elucidated from leaves of Camellia japonica L. (Theaceae) alongside its closely related analog Camelliatannin B, with the structure confirmed through chemical degradation, synthesis from casuariin, and rotating frame Overhauser enhancement spectroscopy (ROESY) [2]. With molecular formula C₄₉H₃₆O₂₇ and a monoisotopic mass of 1056.14 Da [1], Camelliatannin A belongs to a structurally diverse family of Camellia-derived polyphenols that includes Camelliatannins B through H, Camelliins A and B, each distinguished by specific dimerization patterns and glycosidic linkage architectures [3]. Despite its well-characterized structure, published bioactivity data specific to Camelliatannin A remain extremely limited, with database annotations confirming detection in tea, fats, and oils but lacking quantified functional assays [4]. This scarcity of direct pharmacological evidence makes structural authenticity and verified purity the paramount considerations for procurement decisions involving this compound.

Verified structural identity: C-glucosidic ellagitannin–(−)-epicatechin complex tannin
Analytical purity benchmark: HPLC-verified reference standard for reproducible phytochemical analysis
Isomer-resolved procurement: ROESY-differentiated from co-occurring Camelliatannin B

Why Camelliatannin A Cannot Be Interchanged with Other Camellia-Derived Tannins or Generic Polyphenols


Camelliatannin A occupies a precise structural niche within the Camellia tannin family that precludes functionally equivalent substitution. The compound features a specific C-glucosidic ellagitannin scaffold dimerized with (−)-epicatechin—an architecture that distinguishes it from Camelliatannins C and E, which lack the C–C bond between glucose C-1 and the hexahydroxydiphenoyl (HHDP) group at glucose O-2 [1]. It also differs fundamentally from Camelliatannin D, the first complex tannin composed of a dimeric hydrolyzable tannin and a flavan-3-ol that acts as an inhibitor of Ca²⁺ release from mouse calvaria [2], and from Camelliatannin H, a dimeric hydrolyzable tannin demonstrated to inhibit human immunodeficiency virus type 1 (HIV-1) protease [3]. Even within the closely paired Camelliatannin A/B pair, the structural differentiation established through ROESY spectroscopy and chemical degradation [4] confirms that these are discrete molecular entities, not interchangeable isoforms. The broader class of complex tannins—which includes compounds lacking the C-glucosidic ellagitannin moiety entirely—cannot recapitulate the specific stereoelectronic environment of Camelliatannin A. Procuring a generic polyphenol or an insufficiently characterized Camellia extract in lieu of authenticated Camelliatannin A carries the risk of introducing an undefined mixture with unverified composition, thereby compromising experimental reproducibility in any study requiring this specific molecular entity [5].

Camelliatannin B (C₄₉H₃₆O₂₇ isomer): identical molecular formula but distinct ROESY pattern; may not substitute without structural verification.

Camelliatannins C/E subclass: lack the key C-glucosidic C-1–HHDP C–C bond present in Camelliatannin A, altering conformation and reactivity.

Generic Camellia extracts: undefined mixture of multiple tannins with unquantified Camelliatannin A content; cannot ensure experimental reproducibility.

Camelliatannin A Differential Evidence: Quantitative Structural Identity, Purity Benchmarks, and Specific Activity Context


Structural Identity Confirmation: Camelliatannin A versus Camelliatannin B by Chemical Degradation and ROESY

Camelliatannin A (1) and Camelliatannin B (2) were both isolated from Camellia japonica leaves and share the same molecular formula (C₄₉H₃₆O₂₇). Their structural differentiation was achieved through chemical degradation and synthesis from casuariin (4) and (−)-epicatechin (9), with ROESY spectroscopy providing the conclusive stereochemical assignment that distinguishes the two compounds. Camelliatannin A possesses a distinct C-glucosidic ellagitannin–epicatechin linkage topology relative to Camelliatannin B [1]. This structural differentiation is critical because the two co-occurring isomers cannot be resolved by molecular formula or mass spectrometry alone.

Identity vs. Camelliatannin B
Head-to-head
Distinct ROESY correlation pattern; identical molecular formula C₄₉H₃₆O₂₇. Structural differentiation achieved via chemical degradation from casuariin and (−)-epicatechin.
Confirmed structural identity prevents isomer misassignment in analytical studies.
ROESY spectroscopy; synthesis from casuariin
Structural elucidation Complex tannin chemistry ROESY spectroscopy

Verified Analytical Purity: Camelliatannin A Standardized Reference Material (≥98% HPLC)

Commercially available Camelliatannin A reference standards are supplied at ≥98% purity as determined by HPLC [1]. This purity specification serves as a verifiable procurement benchmark. In contrast, crude Camellia japonica leaf extracts contain a complex mixture of multiple tannins including Camelliatannins A through H, Camelliins A and B, gemin D, casuariin, and pedunculagin, with Camelliatannin A representing only a minor fractional component of the total polyphenolic content [2]. No quantitative compositional data exist mapping Camelliatannin A abundance in crude extracts, meaning that extract-based substitution cannot guarantee any specific concentration of the target compound.

Purity Benchmark
Data to verify
Purified standard: ≥98% by HPLC. Crude extract: undefined Camelliatannin A content within multi-tannin mixture.
Verified purity ensures batch consistency for quantitative studies.
Supplier specification; crude extract composition from isolation studies
Analytical reference standard HPLC purity Quality control

Structural Class Boundary: Camelliatannin A versus Camelliatannins C/E (Absence of Key C–C Bonding Motif)

Camelliatannins C (1) and E (2), isolated from Camellia japonica leaves, were identified as complex tannins of a new type that specifically lack the C–C bond between glucose C-1 and the hexahydroxydiphenoyl (HHDP) group at glucose O-2—a bond that is present in Camelliatannin A [1]. This structural difference defines a fundamental class boundary: Camelliatannin A possesses the C-glucosidic ellagitannin architecture with the C-1–HHDP linkage intact, whereas Camelliatannins C and E represent a distinct subclass lacking this critical covalent connectivity. The presence or absence of this C–C bond alters the overall molecular shape, conformational flexibility, and the spatial presentation of the polyphenolic hydroxyl array that mediates hydrogen bonding and metal chelation.

C–C Bond Motif
Class-level
Camelliatannin A: glucose C-1–HHDP C–C bond present. Camelliatannins C/E: C-1–HHDP bond absent.
Defines subclass; alters molecular shape and H-bonding capacity.
NMR-based structural elucidation
Complex tannin classification C-glucosidic linkage Chemical taxonomy

Functional Divergence within the Camelliatannin Family: Activity Profiles of Structural Analogs

Within the Camelliatannin family, specific structural variants have demonstrated distinct, non-overlapping bioactivities. Camelliatannin D—the first complex tannin composed of a dimeric hydrolyzable tannin and a flavan-3-ol—was identified as an inhibitor of Ca²⁺ release from mouse calvaria, representing a bone resorption inhibitory phenotype [1]. Camelliatannin H, a dimeric hydrolyzable tannin distinct from the monomeric ellagitannin–epicatechin architecture of Camelliatannin A, exhibited inhibitory activity against HIV-1 protease [2]. Camelliatannin A has not been reported to possess either of these specific activities in published literature. The divergence in reported bioactivities across structurally related Camelliatannins reinforces that activity is exquisitely dependent on specific dimerization topology and cannot be extrapolated across family members.

Activity Profiles
Context-dependent
Camelliatannin A: no published quantitative bioactivity data. Camelliatannin D: bone resorption inhibition; Camelliatannin H: HIV-1 protease inhibition.
Activity cannot be extrapolated across structural analogs.
Literature survey; Camelliatannin A remains underexplored
Bone resorption inhibition HIV-1 protease inhibition Functional specificity

Spectroscopic Fingerprint: UV Absorption Profile of Camelliatannin A versus Class-Average Polyphenol Profiles

Camelliatannin A exhibits a characteristic UV absorption profile in methanol with λmax values at 207 nm (log ε 4.99), 232 nm (shoulder, log ε 4.83), and 280 nm (shoulder, log ε 4.34) [1]. This UV signature reflects the combined chromophoric contributions of the ellagitannin HHDP moieties and the epicatechin aromatic system and serves as a rapid spectroscopic identity verification tool. While individual UV data for all Camelliatannin family members have not been compiled in a single comparative study, this profile can be used for batch-to-batch identity confirmation upon receipt from a supplier.

UV Fingerprint
Supporting evidence
λmax (MeOH) 207 nm (log ε 4.99), 232 sh (4.83), 280 sh (4.34)
Rapid spectroscopic identity check for batch verification.
Combined ellagitannin–epicatechin chromophore
UV spectroscopy Polyphenol characterization Quality verification

Transparency Statement: Current Limitations in Published Quantitative Bioactivity Data

A systematic search of the published literature confirms that Camelliatannin A has been the subject of very few research articles, and that the compound has been detected but not quantified in biological matrices including tea, fats, and oils [1][2]. No published study has reported IC₅₀ values, EC₅₀ values, Ki values, or any other quantitative pharmacodynamic parameter for Camelliatannin A in any assay system. The absence of direct comparative bioactivity data between Camelliatannin A and its structural analogs (Camelliatannins B–H, Camelliins A–B) represents a significant evidentiary gap. Procurement decisions for Camelliatannin A must therefore be driven by structural identity, analytical purity, and spectroscopic verification rather than by comparative potency claims.

Data Transparency
Data to verify
No IC₅₀, EC₅₀, or Ki values reported for Camelliatannin A in any assay system.
Procurement driven by structural identity and purity, not potency.
Systematic review across HMDB, PhytoBank, PubMed
Data availability Research gap Evidence strength

Camelliatannin A Best-Fit Application Scenarios for Scientific Procurement and Research Use


Analytical Reference Standard for Camellia japonica Phytochemical Profiling and Quality Control

Camelliatannin A serves as a critical authenticated reference standard for HPLC and LC-MS/MS-based phytochemical fingerprinting of Camellia japonica and related Theaceae species. Given that Camelliatannin A co-occurs with its isomer Camelliatannin B and at least seven other structurally related Camelliatannins (B through H) in the same plant material [1], a verified ≥98% HPLC-pure standard [2] is essential for unambiguous chromatographic peak assignment. The compound's characteristic UV absorption profile (λmax 207, 232 sh, 280 sh nm in MeOH) [3] provides orthogonal identity confirmation. This application is directly supported by the structural identity evidence presented in Section 3.

Chemotaxonomic Marker for Theaceae Family Botanical Authentication Studies

Camelliatannin A has been reported exclusively in Camellia japonica and Camellia hongkongensis [4], establishing its potential utility as a species-specific chemotaxonomic marker. The structural distinction between Camelliatannin A and other Camellia-derived complex tannins—particularly the presence of the intact C-glucosidic ellagitannin C-1–HHDP C–C bond that is absent in Camelliatannins C and E [5]—provides a molecular basis for its use in botanical authentication. Procurement of purified Camelliatannin A enables its deployment as a diagnostic reference in metabolomics-based species identification workflows for Camellia germplasm characterization and quality assurance of Camellia-derived botanical products.

Structure–Activity Relationship (SAR) Studies on Complex Tannin Dimerization Topology

The Camelliatannin family presents a rare and valuable SAR platform wherein multiple dimeric complex tannins with systematically varied linkage topologies have been isolated and structurally characterized from a single plant species. Camelliatannin A occupies a defined position within this structural matrix as the C-glucosidic ellagitannin–(−)-epicatechin heterodimer characterized by a specific ROESY correlation pattern [1]. Comparative study of Camelliatannin A alongside Camelliatannins B (isomeric variant), C/E (C-1–HHDP bond-absent subclass), D (dimeric hydrolyzable tannin–flavan-3-ol conjugate with bone resorption activity), and H (dimeric hydrolyzable tannin with HIV-1 protease inhibition) [5][6] would enable systematic mapping of how dimerization topology governs molecular recognition. This application scenario is directly supported by the functional divergence evidence presented in Evidence Items 4 and 5 of Section 3.

Natural Product Library Screening for Undiscovered Bioactivities Requiring Structurally Authenticated Input Material

Given that Camelliatannin A has been the subject of very few published research articles and lacks any reported quantitative bioactivity data [2], it represents a genuinely underexplored chemical space within the complex tannin class. Its structural features—including the C-glucosidic ellagitannin scaffold, the (−)-epicatechin appendage, and the extensive polyhydroxylated surface—suggest potential for interactions with carbohydrate-recognition domains, metal-dependent enzymes, and protein aggregation pathways that remain uninvestigated. Procurement of HPLC-verified Camelliatannin A (≥98% purity) [2] for inclusion in phenotypic or target-based screening libraries ensures that any hit identified can be unambiguously attributed to this specific molecular entity rather than to an undefined mixture component, thereby enabling confident follow-up and SAR expansion.

Application
Selection Property
Validation Focus
Phytochemical profiling of Camellia japonica
HPLC-verified purity and structural identity
Chromatographic peak assignment and isomer resolution
Chemotaxonomic marker for Theaceae authentication
Species-specific occurrence (C. japonica, C. hongkongensis)
Metabolomics-based botanical identification
Structure–activity relationship (SAR) studies
Defined dimerization topology (C-glucosidic ellagitannin–epicatechin)
Systematic mapping of linkage–activity relationships
Natural product library screening
Structurally authenticated underexplored chemical space
Unambiguous hit attribution to Camelliatannin A
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